

Kinase Selectivity Profile of JBJ-07-149: A Comparative Guide

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Compound of Interest		
Compound Name:	JBJ-07-149	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **JBJ-07-149**, an allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR), with other relevant kinase inhibitors. The information presented herein is intended to offer an objective overview supported by available experimental data to aid in research and drug development efforts.

Introduction to JBJ-07-149

JBJ-07-149 is a potent and selective allosteric inhibitor targeting the double mutant EGFR L858R/T790M, a common mechanism of resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).[1][2] Unlike ATP-competitive inhibitors, allosteric inhibitors like **JBJ-07-149** bind to a site distinct from the ATP-binding pocket, offering a different mechanism to overcome resistance mutations.[1][3] **JBJ-07-149** has demonstrated a high potency for its primary target with a reported half-maximal inhibitory concentration (IC50) of 1.1 nM.[2][4][5] This compound has also served as a basis for the development of proteolysis-targeting chimeras (PROTACs), such as DDC-01-163, aimed at degrading the EGFR protein.[1][2][4]

Comparative Kinase Selectivity

While a comprehensive, publicly available kinome-wide scan for **JBJ-07-149** has not been identified, data from a closely related analog, JBJ-04-125-02, provides strong evidence for the high selectivity of this chemical scaffold. A KINOMEscan[™] assay performed with JBJ-04-125-



02 demonstrated excellent selectivity across a panel of 468 kinases.[6] This suggests that the core structure of these allosteric inhibitors has a low propensity for off-target kinase binding, a desirable characteristic for minimizing potential side effects.

For comparison, third-generation EGFR inhibitors such as Osimertinib are also known for their high selectivity for mutant EGFR over wild-type EGFR.[7][8] This selectivity is a key factor in their clinical efficacy and improved safety profiles compared to earlier generation inhibitors.[7] [8]

The following table summarizes the known inhibitory activity of **JBJ-07-149** against its primary target.

Compound	Target Kinase	Assay Type	IC50 (nM)
JBJ-07-149	EGFR L858R/T790M	HTRF	1.1

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

The HTRF assay is a common method for determining the potency of kinase inhibitors.

Principle: This assay measures the phosphorylation of a substrate by the kinase of interest. A europium cryptate-labeled antibody detects the phosphorylated substrate, and a second acceptor fluorophore-labeled antibody binds to another part of the substrate. When these two fluorophores are in close proximity (i.e., when the substrate is phosphorylated and bound by both antibodies), Förster Resonance Energy Transfer (FRET) occurs, generating a specific fluorescent signal that is proportional to the kinase activity.

Generalized Protocol:

 Reaction Setup: In a microplate, the EGFR L858R/T790M enzyme is incubated with the substrate and varying concentrations of the test compound (e.g., JBJ-07-149).



- Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is then incubated to allow for substrate phosphorylation.
- Detection: A solution containing the europium cryptate-labeled anti-phosphotyrosine antibody and the acceptor-labeled antibody is added to the wells.
- Signal Measurement: After an incubation period to allow for antibody binding, the plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths to determine the FRET signal.
- Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition versus the log of the inhibitor concentration.

KINOMEscan™ Selectivity Profiling

The KINOMEscan[™] platform is a competition-based binding assay used to determine the selectivity of a compound against a large panel of kinases.[9][10]

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.

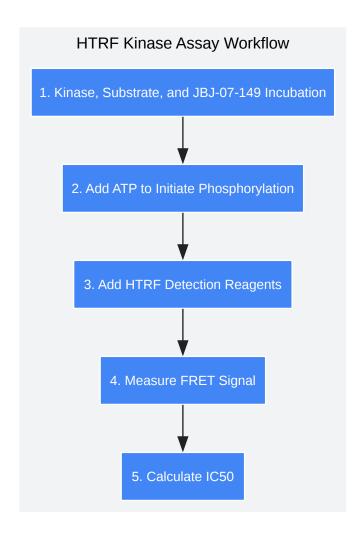
Generalized Protocol:

- Assay Preparation: A panel of DNA-tagged kinases is prepared.
- Competition Assay: Each kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 10 μM for broad profiling).
- Quantification: The amount of kinase bound to the immobilized ligand is measured by qPCR.
- Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates a stronger interaction between the compound and the kinase. The data is often visualized as a "tree spot" diagram, mapping the binding interactions across the human kinome.



Visualizing Experimental Workflows and Signaling Pathways

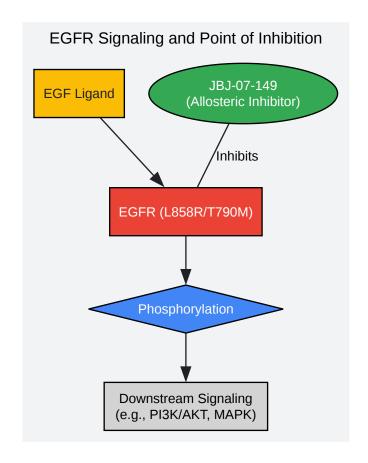
To further illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.



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Caption: Workflow for HTRF Kinase Assay.





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Caption: EGFR Signaling and JBJ-07-149 Inhibition.

Conclusion

JBJ-07-149 is a highly potent inhibitor of the clinically relevant EGFR L858R/T790M mutant. While a direct comprehensive kinase selectivity profile for **JBJ-07-149** is not publicly available, the data from its close analog, JBJ-04-125-02, strongly suggests that this class of allosteric inhibitors possesses a high degree of selectivity. This characteristic, combined with its potent on-target activity, makes **JBJ-07-149** and its derivatives promising candidates for further investigation in the development of targeted cancer therapies. Future studies providing a head-to-head kinome-wide comparison with other EGFR inhibitors would be invaluable for a more complete understanding of its selectivity profile.



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